molecular formula C14H12O2 B1343778 9-methyl-9H-fluorene-2,7-diol CAS No. 408336-09-4

9-methyl-9H-fluorene-2,7-diol

Cat. No. B1343778
M. Wt: 212.24 g/mol
InChI Key: QOXQHDNHODRXMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06824709B2

Procedure details

A mixture of 2,7-diacetyloxy-9-methylfluorene (12 g), lithium hydroxide monohydrate (3.42 g) and ethylene glycol (120 mL) was refluxed for one hour by heating. The reaction mixture was poured into 6M-hydrochloric acid and extracted with ethyl acetate. The organic layer was sufficiently washed with water and then dried on anhydrous magnesium sulfate. The solvent was distilled off from this organic layer under reduced pressure to obtain 2,7-dihydroxy-9-methylfluorene (7.24 g) of light brown crystal. Melting point: 191.5-196.3° C.
Name
2,7-diacetyloxy-9-methylfluorene
Quantity
12 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:17]=[CH:16][C:15]2[C:14]3[C:9](=[CH:10][C:11]([O:18]C(=O)C)=[CH:12][CH:13]=3)[CH:8]([CH3:22])[C:7]=2[CH:6]=1)(=O)C.O.[OH-].[Li+].Cl>C(O)CO>[OH:4][C:5]1[CH:17]=[CH:16][C:15]2[C:14]3[C:9](=[CH:10][C:11]([OH:18])=[CH:12][CH:13]=3)[CH:8]([CH3:22])[C:7]=2[CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
2,7-diacetyloxy-9-methylfluorene
Quantity
12 g
Type
reactant
Smiles
C(C)(=O)OC1=CC=2C(C3=CC(=CC=C3C2C=C1)OC(C)=O)C
Name
lithium hydroxide monohydrate
Quantity
3.42 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
120 mL
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
by heating
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was sufficiently washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off from this organic layer under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=2C(C3=CC(=CC=C3C2C=C1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.24 g
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.